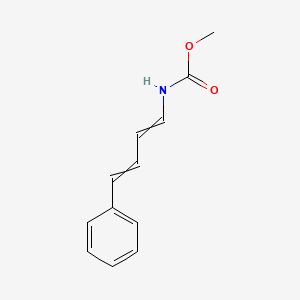![molecular formula C9H10INO2 B14648425 N-[(4-Hydroxyphenyl)methyl]-2-iodoacetamide CAS No. 53527-06-3](/img/structure/B14648425.png)
N-[(4-Hydroxyphenyl)methyl]-2-iodoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-Hydroxyphenyl)methyl]-2-iodoacetamide is an organic compound characterized by the presence of a hydroxyphenyl group and an iodoacetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Hydroxyphenyl)methyl]-2-iodoacetamide typically involves the reaction of 4-hydroxybenzylamine with 2-iodoacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions and purification steps.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(4-Hydroxyphenyl)methyl]-2-iodoacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The iodoacetamide moiety can be reduced to form corresponding amine derivatives.
Substitution: The iodine atom in the iodoacetamide group can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium thiolate (NaSMe) or primary amines (RNH2).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Thiol or amine-substituted derivatives.
Applications De Recherche Scientifique
N-[(4-Hydroxyphenyl)methyl]-2-iodoacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Mécanisme D'action
The mechanism of action of N-[(4-Hydroxyphenyl)methyl]-2-iodoacetamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular pathways and induce apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Hydroxyphenyl)acetamide:
N-(4-Hydroxyphenyl)retinamide: A synthetic retinoid derivative investigated for its anticancer properties.
Uniqueness
N-[(4-Hydroxyphenyl)methyl]-2-iodoacetamide is unique due to the presence of the iodoacetamide group, which imparts distinct reactivity and potential for covalent modification of proteins. This makes it a valuable tool in biochemical research and therapeutic development .
Propriétés
Numéro CAS |
53527-06-3 |
|---|---|
Formule moléculaire |
C9H10INO2 |
Poids moléculaire |
291.09 g/mol |
Nom IUPAC |
N-[(4-hydroxyphenyl)methyl]-2-iodoacetamide |
InChI |
InChI=1S/C9H10INO2/c10-5-9(13)11-6-7-1-3-8(12)4-2-7/h1-4,12H,5-6H2,(H,11,13) |
Clé InChI |
RZKXLWPDGCKAEF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CNC(=O)CI)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dichloro(chlorosulfanyl)[(trifluoromethyl)selanyl]methane](/img/structure/B14648357.png)
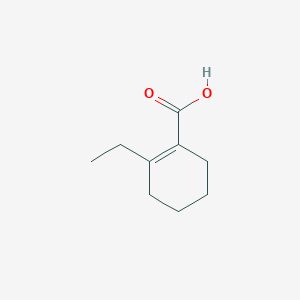
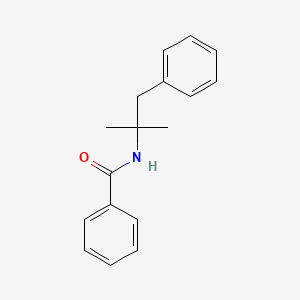
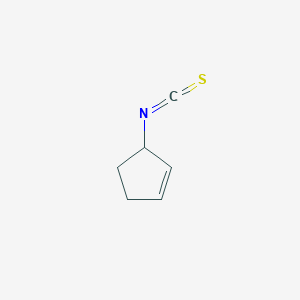
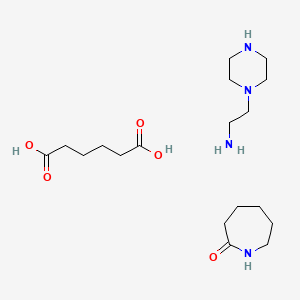
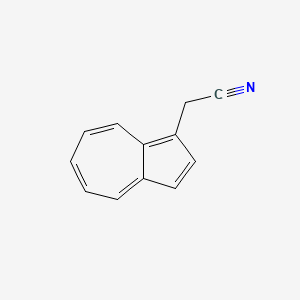

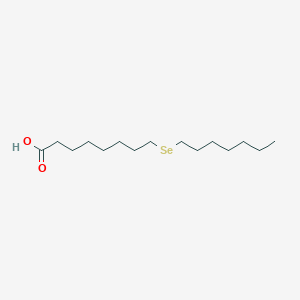

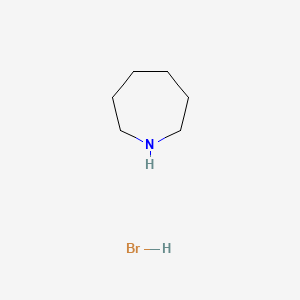
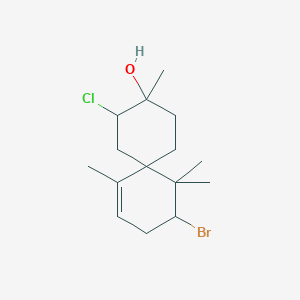
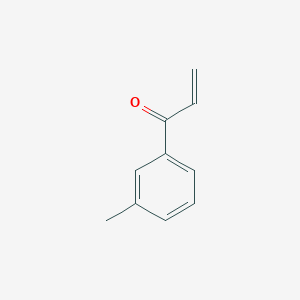
![Diazene, [(3-nitrophenyl)(phenylhydrazono)methyl]phenyl-](/img/structure/B14648427.png)
